N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride
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Overview
Description
N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a phenyl ring substituted with a methyl group at the third position and an ethanamine group. The hydrochloride form is commonly used to enhance the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methylphenyl)methyl]ethanamine typically involves the transamination of 1-(3-methylphenyl)ethan-1-one. This process can be catalyzed by transaminases, with ATA-025 being one of the most effective enzymes for this reaction. The reaction conditions include the use of dimethylsulfoxide as a co-solvent, with optimal conditions being 10% enzyme loading, 50 g/L substrate loading, at 45°C and pH 8.0 .
Industrial Production Methods
In industrial settings, the production of N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride may involve similar enzymatic processes but on a larger scale. The use of biocatalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanamine group to a corresponding imine or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Formation of imines or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1). This receptor is a G protein-coupled receptor that modulates neurotransmitter release and neuronal activity. The compound acts as an agonist at TAAR1, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-Methylphenethylamine: An isomer with similar biological activity but different structural properties.
3-Methylphenethylamine: Shares the phenethylamine backbone but differs in the position of the methyl group.
Uniqueness
N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its ability to act as a TAAR1 agonist. This makes it a valuable compound for studying the role of trace amines in the nervous system and for developing potential therapeutic agents .
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11-8-10-6-4-5-9(2)7-10;/h4-7,11H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYIKZZFZOCADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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